N-Boc-6-bromo-L-norleucine tert-butyl ester
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Overview
Description
N-Boc-6-bromo-L-norleucine tert-butyl ester is a synthetic compound with the molecular formula C15H28BrNO4 and a molecular weight of 366.29 g/mol . This compound is a derivative of L-norleucine, an amino acid, and is characterized by the presence of a bromine atom and tert-butyl ester and N-Boc (tert-butyloxycarbonyl) protecting groups. These protecting groups are commonly used in organic synthesis to temporarily mask reactive functional groups.
Preparation Methods
The synthesis of N-Boc-6-bromo-L-norleucine tert-butyl ester typically involves multiple steps. One common method includes the bromination of L-norleucine followed by the introduction of the N-Boc and tert-butyl ester protecting groups. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The N-Boc protection is usually achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine .
Chemical Reactions Analysis
N-Boc-6-bromo-L-norleucine tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The N-Boc and tert-butyl ester groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-Boc-6-bromo-L-norleucine tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: The compound can be used to study the effects of brominated amino acids on protein structure and function.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-6-bromo-L-norleucine tert-butyl ester involves its ability to act as a protected amino acid derivative. The N-Boc and tert-butyl ester groups provide steric hindrance and hydrophobicity, which can influence the compound’s reactivity and interactions with other molecules. These protecting groups can be selectively removed to reveal the active amino acid, which can then participate in various biochemical and chemical processes .
Comparison with Similar Compounds
N-Boc-6-bromo-L-norleucine tert-butyl ester can be compared with other similar compounds, such as:
N-Boc-L-norleucine tert-butyl ester: Lacks the bromine atom, making it less reactive in substitution reactions.
N-Boc-6-chloro-L-norleucine tert-butyl ester: Contains a chlorine atom instead of bromine, which can affect its reactivity and chemical properties.
N-Boc-6-iodo-L-norleucine tert-butyl ester: Contains an iodine atom, which is larger and more reactive than bromine, leading to different reaction outcomes.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
Molecular Formula |
C15H28BrNO4 |
---|---|
Molecular Weight |
366.29 g/mol |
IUPAC Name |
tert-butyl 6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C15H28BrNO4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,19) |
InChI Key |
ZSHUTZBIZVQEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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